molecular formula C19H29N3OS B2997530 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 866039-72-7

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2997530
CAS No.: 866039-72-7
M. Wt: 347.52
InChI Key: WKBYUOLKPJLYAD-UHFFFAOYSA-N
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Description

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H29N3OS and its molecular weight is 347.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide are likely to be carbonyl compounds . Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond . They play a crucial role in many biological processes and are the key functional groups in aldehydes, ketones, carboxylic acids, and their derivatives .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the carbon of the carbonyl group, being electron-poor, acts as an electrophile and is attacked by an electron-rich nucleophilic group . The incoming nucleophile ‘pushes’ the electrons in the pi bond up to the oxygen . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen often acts as a base, abstracting a proton from a nearby acid group .

Biochemical Pathways

The compound likely affects biochemical pathways involving carbonyl condensation reactions . These reactions occur in biological systems, for example, in the biosynthesis of citric acid . Aldolases, enzymes that catalyze aldol reactions, are involved in these pathways . Aldol reactions occur in several biological pathways, most commonly in the metabolism of carbohydrates (sugars) .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of nucleophilic addition . This can lead to the formation of various products, depending on the nature of the nucleophile involved in the reaction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic .

Properties

IUPAC Name

1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYUOLKPJLYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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